Tert-butyl 3-(2-aminoethyl)-6-methoxy-1H-indole-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-aminoethyl)-6-methoxy-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole compounds are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a tert-butyl group, an aminoethyl side chain, and a methoxy group attached to the indole core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-aminoethyl)-6-methoxy-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group using a tert-butyl carbamate, followed by the introduction of the aminoethyl side chain through nucleophilic substitution reactions. The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate. The final step often involves the deprotection of the amino group under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-aminoethyl)-6-methoxy-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under specific conditions.
Reduction: The indole ring can be reduced to form dihydroindole derivatives.
Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed for reduction reactions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated indole derivative, while reduction of the indole ring can produce dihydroindole compounds .
Scientific Research Applications
Tert-butyl 3-(2-aminoethyl)-6-methoxy-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of indole-based biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-aminoethyl)-6-methoxy-1H-indole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain can form hydrogen bonds with target proteins, while the indole core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-Boc-ethylenediamine: A similar compound with a tert-butyl carbamate protecting group.
tert-Butyl N-(2-aminoethyl)carbamate: Another related compound with a similar structure but different functional groups.
Uniqueness
Tert-butyl 3-(2-aminoethyl)-6-methoxy-1H-indole-1-carboxylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. Its indole core, in particular, is a key feature that distinguishes it from other similar compounds and contributes to its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C16H22N2O3 |
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Molecular Weight |
290.36 g/mol |
IUPAC Name |
tert-butyl 3-(2-aminoethyl)-6-methoxyindole-1-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(19)18-10-11(7-8-17)13-6-5-12(20-4)9-14(13)18/h5-6,9-10H,7-8,17H2,1-4H3 |
InChI Key |
QTRWEEVMRQPMLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OC)CCN |
Origin of Product |
United States |
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